N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18N6O3S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
Innovative heterocycles incorporating thiadiazole moieties have been synthesized and evaluated for their insecticidal properties against Spodoptera littoralis, showcasing the potential of novel compounds for agricultural applications (Fadda et al., 2017).
Novel pyrimidine derivatives have been synthesized, demonstrating a pathway for creating compounds with potential antimicrobial and anticancer activities. These studies highlight the utility of heterocyclic compounds in the development of new therapeutic agents (Soliman et al., 2009).
Research into triazolopyrimidine and thiadiazole derivatives has shown significant bioactivity, including antibacterial, antifungal, and antitubercular effects, underlining the importance of these compounds in medicinal chemistry and drug development (Shiradkar & Kale, 2006).
The exploration of thiazolopyrimidine compounds for antimicrobial and antitumor applications presents an example of how novel chemical structures are being investigated for their potential therapeutic benefits (Said et al., 2004).
Mechanisms of Action and Synthesis Techniques
Advanced synthetic techniques have been employed to construct complex heterocyclic systems, such as benzothieno and triazolopyrimidine derivatives, demonstrating the sophistication and creativity in modern chemical synthesis aimed at enhancing biological activity and specificity (Nagaraju et al., 2013).
The use of thiamine hydrochloride for the one-pot synthesis of pyrimidine derivatives in water medium illustrates an eco-friendly approach to the synthesis of biologically active compounds, emphasizing the growing interest in green chemistry practices (Liu, Lei, & Hu, 2012).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-13-2-5-15(6-3-13)27-20-19(25-26-27)21(23-12-22-20)31-11-18(28)24-14-4-7-16-17(10-14)30-9-8-29-16/h2-7,10,12H,8-9,11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPDDARODBTFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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